2-Hydrazino-5-(trifluoromethyl)pyridine, HCl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl is C6H7ClF3N3 . The IUPAC name is [5-(trifluoromethyl)-2-pyridyl]hydrazine;hydrochloride . The molecular weight is 213.59 g/mol . The structure of the compound can be represented by the SMILES notation: C1=CC(=NC=C1C(F)(F)F)NN.Cl .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a beige to light brown color and is highly soluble in water. The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Scientific Research Applications
Synthesis of Novel Derivatives
- A study by Kumar et al. (2015) describes the synthesis of novel 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives and 1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives, showcasing the versatility of 2-hydrazino-5-(trifluoromethyl)pyridine, HCl in creating new chemical compounds (Kumar et al., 2015).
Formation of Hydrazones and Pyrazoles
- Research by Sosnovskikh et al. (1998) highlights the reaction of 2-hydrazino-2-trifluoromethyl-4-tetrahydropyrone hydrazones with HCl in ether, leading to the formation of pyrano[3,4-c]pyridine azines, demonstrating the compound's reactivity and potential in forming diverse chemical structures (Sosnovskikh et al., 1998).
Structural and Spectroscopic Analysis
- Tranfić et al. (2011) conducted an X-ray and spectroscopic analysis of a pyridine derivative of 2-hydrazino-5-(trifluoromethyl)pyridine, providing insights into its structural characteristics and hydrogen bonding interactions, crucial for understanding its chemical behavior (Tranfić et al., 2011).
Hydrogen-Bonding Network Study
- A study by Ye and Tanski (2020) on the crystal structure of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, reveals a water-bridged hydrogen-bonding network, offering insights into the hydrogen bonding potential of derivatives of 2-hydrazino-5-(trifluoromethyl)pyridine (Ye & Tanski, 2020).
Antimicrobial Activity Assessment
- Sirakanyan et al. (2013) explored the synthesis of hydrazino derivatives of various pyridine compounds, including tests for their antimicrobial activity, suggesting the potential medical applications of 2-hydrazino-5-(trifluoromethyl)pyridine derivatives (Sirakanyan et al., 2013).
Facilitation of One-Pot Syntheses
- Pandurangan et al. (2017) reported on a one-pot synthesis method for 3-amino-[1,2,4]-triazolo[4,3-a]pyridines, where derivatives of 2-hydrazino pyridine were critical for forming the triazolo pyridines, showcasing its role in facilitating complex chemical syntheses (Pandurangan et al., 2017).
Synthesis of Aminopyrroles
- Khlebnikov et al. (2018) utilized a pyridine derivative, including 2-hydrazino-5-(trifluoromethyl)pyridine, in the synthesis of aminopyrroles, which are significant in various chemical applications, indicating its role in the creation of complex molecular structures (Khlebnikov et al., 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl plays a significant role in biochemical reactions due to its hydrazine group and trifluoromethyl group. The hydrazine group is known for its reactivity and ability to form bonds with biomolecules, while the trifluoromethyl group enhances the molecule’s stability and interaction with biological targets . This compound interacts with various enzymes, proteins, and other biomolecules, including CYP2D6 and CYP3A4, acting as a potential inhibitor . These interactions are crucial for its application in medicinal chemistry and drug discovery.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including enzyme inhibition or activation, which in turn impacts cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrazine group in the compound forms bonds with target enzymes, leading to inhibition or activation of their functions. Additionally, the trifluoromethyl group enhances the compound’s stability and interaction with biological targets, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is stable under specific storage conditions, such as keeping it in a dark place and maintaining an inert atmosphere at 2-8°C . Over time, the compound may degrade, leading to changes in its biochemical activity and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, while at higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity The compound’s hydrazine group participates in metabolic reactions, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its chemical properties and interactions with biological targets. Understanding these processes is crucial for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPARDLEACIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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